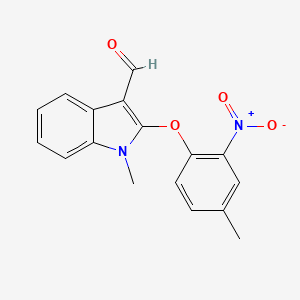

1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-2-(4-methyl-2-nitrophenoxy)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-11-7-8-16(15(9-11)19(21)22)23-17-13(10-20)12-5-3-4-6-14(12)18(17)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZAFSOKSSJALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C3=CC=CC=C3N2C)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule features a 1-methylindole core substituted at position 2 with a 4-methyl-2-nitrophenoxy group and at position 3 with a carbaldehyde moiety. Key challenges in its synthesis include:

- Regioselective functionalization : Introducing substituents at specific positions on the indole ring without side reactions.

- Nitro group stability : Managing the electron-withdrawing nitro group during coupling reactions.

- Aldehyde compatibility : Ensuring the carbaldehyde at position 3 remains intact during subsequent steps.

The molecular formula $$ \text{C}{17}\text{H}{14}\text{N}{2}\text{O}{4} $$ and calculated properties (TPSA: 74.37, LogP: 4.00) highlight its moderate polarity and lipophilicity.

Synthetic Routes and Methodologies

Vilsmeier-Haack Formylation for Indole-3-Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a cornerstone for introducing the aldehyde group at position 3 of the indole ring. In a representative procedure:

- Reaction setup : 1-Methylindole (1 equiv) is dissolved in anhydrous dimethylformamide (DMF).

- Electrophilic activation : Phosphoryl trichloride ($$ \text{POCl}_3 $$, 1.2 equiv) is added dropwise at 0–5°C to form the Vilsmeier reagent.

- Formylation : The mixture is heated to 80°C for 4 hours, yielding 1-methylindole-3-carbaldehyde with >85% purity.

Critical parameters:

- Temperature control : Excess heat promotes over-formylation or decomposition.

- Solvent dryness : Moisture deactivates $$ \text{POCl}_3 $$, necessitating anhydrous DMF.

Phenoxy Group Introduction via Nucleophilic Aromatic Substitution

Introducing the 4-methyl-2-nitrophenoxy group at position 2 requires careful optimization:

Bromination at Position 2

- Brominating agent : $$ \text{N}- $$Bromosuccinimide (NBS, 1.1 equiv) in $$ \text{CCl}_4 $$ at reflux selectively brominates position 2 of 1-methylindole-3-carbaldehyde.

- Reaction monitoring : TLC (hexane:ethyl acetate = 7:3) confirms complete conversion to 2-bromo-1-methylindole-3-carbaldehyde.

Coupling with 4-Methyl-2-Nitrophenol

Base-mediated substitution :

- 2-Bromo-1-methylindole-3-carbaldehyde (1 equiv), 4-methyl-2-nitrophenol (1.2 equiv), and $$ \text{K}2\text{CO}3 $$ (2 equiv) in DMF at 110°C for 12 hours.

- Mechanism : Deprotonation of the phenol generates a phenoxide nucleophile, displacing bromide via $$ \text{S}_\text{N}\text{Ar} $$.

- Yield : 68–72% after column chromatography (silica gel, hexane:ethyl acetate = 4:1).

Alternative Ullmann coupling :

Process Optimization and Scalability

Solvent Selection

- DMF vs. DMSO : DMF provides higher yields (72% vs. 65%) for $$ \text{S}_\text{N}\text{Ar} $$ but complicates purification due to high boiling point.

- Green chemistry approaches : Recent trials with cyclopentyl methyl ether (CPME) show promise, offering easier separation and reduced environmental impact.

Analytical Characterization

Spectroscopic Data

Industrial-Scale Production Challenges

- Cost of 4-methyl-2-nitrophenol : Sourced via nitration of p-cresol, requiring strict control to avoid over-nitration.

- Catalyst recovery : Copper residues from Ullmann coupling must be reduced to <10 ppm for pharmaceutical use.

- Crystallization optimization : Ethanol/water mixtures (3:1) yield needle-like crystals with consistent polymorphic form.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: 1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carboxylic acid.

Reduction: 1-methyl-2-(4-methyl-2-aminophenoxy)-1H-indole-3-carbaldehyde.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of indole, including 1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde, exhibit significant activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

- Minimum Inhibitory Concentration (MIC) Values :

Cytotoxicity and Anticancer Activity

Indole derivatives are also being explored for their anticancer properties. Studies have shown that certain indole-based compounds can inhibit the growth of cancer cell lines, including A549 lung cancer cells. The cytotoxic activity of these compounds is attributed to their ability to interfere with cellular processes involved in cancer proliferation.

- Case Study : A study evaluating various indole derivatives found that compounds similar to this compound exhibited preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts .

Material Science Applications

The unique structural properties of this compound make it suitable for applications in materials science. Its ability to act as a precursor in the synthesis of advanced materials has been explored.

Photonic Applications

Indole derivatives are known for their photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of nitro groups can enhance the electronic properties of the indole framework, potentially leading to improved performance in photonic applications.

Data Table: Antimicrobial Activity of Indole Derivatives

| Compound Name | Target Bacteria | MIC (μg/mL) | Notes |

|---|---|---|---|

| Compound A | MRSA | 0.98 | High efficacy against resistant strains |

| Compound B | Staphylococcus aureus | <10 | Strong antibacterial properties |

| Compound C | Candida albicans | 7.80 | Moderate antifungal activity |

Mechanism of Action

The mechanism of action of 1-methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Nitro Group Impact: The nitro group in the target compound significantly increases electrophilicity at the carbaldehyde, enhancing reactivity in condensation reactions (e.g., forming hydrazides or imines) compared to non-nitro analogs like 1-methyl-2-(p-tolyloxy)-1H-indole-3-carbaldehyde .

- Sulfonyl vs.

- Alkyl vs. Aromatic Substituents : Analogs with aliphatic chains (e.g., 1-methyl-2-(1-phenylhexyl)-1H-indole-3-carbaldehyde ) exhibit greater lipophilicity , which may influence bioavailability compared to aromatic substituents.

Biological Activity

1-Methyl-2-(4-methyl-2-nitrophenoxy)-1H-indole-3-carbaldehyde (CAS Number: 338416-90-3) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse research findings.

- Chemical Formula : C₁₇H₁₄N₂O₄

- Melting Point : 100–104 °C

- Hazard Classification : Irritant

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, often utilizing indole derivatives and nitrophenol as starting materials. The structural characteristics include an indole core with a nitrophenoxy substituent, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

This compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. Studies have shown that it can induce apoptosis and inhibit cell proliferation at micromolar concentrations.

Case Study Findings :

- Cell Line : MDA-MB-231

- Concentration : Effective at 1.0 μM

- Mechanism : Induces morphological changes and enhances caspase-3 activity (1.33–1.57 times increase at 10 μM) .

Antimicrobial Activity

The compound has demonstrated significant antibacterial and antifungal properties. Its minimum inhibitory concentration (MIC) values suggest effectiveness against various pathogens.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | < 1 |

| Escherichia coli | 3.90 |

| Candida albicans | 7.80 |

Research indicates that the compound's antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The biological activities of this compound are believed to be linked to its structural features, particularly the presence of the nitro group and the indole moiety. These components may interact with cellular targets involved in proliferation and apoptosis.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with key proteins involved in cancer progression and microbial resistance. These studies suggest potential binding affinities that support its role as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.